molecular formula C19H17NO3 B14411289 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one CAS No. 84691-29-2

4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B14411289
CAS No.: 84691-29-2
M. Wt: 307.3 g/mol
InChI Key: BVDVTRMMMKRKQX-UHFFFAOYSA-N
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Description

4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a methyl group attached to an oxazinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis method is efficient and yields the desired oxazinone derivative with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The benzoyl and benzyl groups play a crucial role in binding to target sites, while the oxazinone ring facilitates the compound’s reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-3-benzyl-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for versatile reactivity and makes it suitable for various scientific and industrial applications.

Properties

CAS No.

84691-29-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-benzoyl-3-benzyl-6-methyl-3H-1,4-oxazin-2-one

InChI

InChI=1S/C19H17NO3/c1-14-13-20(18(21)16-10-6-3-7-11-16)17(19(22)23-14)12-15-8-4-2-5-9-15/h2-11,13,17H,12H2,1H3

InChI Key

BVDVTRMMMKRKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(C(=O)O1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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